
1-Acetyl-3-methylimidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-3-methylimidazolidin-2-one is a heterocyclic organic compound that belongs to the imidazolidinone family. This compound is characterized by a five-membered ring containing nitrogen atoms at positions 1 and 3, with an acetyl group at position 1 and a methyl group at position 3. It is widely used in various fields due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Acetyl-3-methylimidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 1,2-diamines with carbonyl compounds. For instance, the reaction of 1,2-diaminopropane with acetic anhydride under reflux conditions can yield this compound . Another method involves the cyclization of N-acylated amino alcohols in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The process often employs catalysts such as γ-alumina or ceria-based materials to facilitate the reaction . Supercritical carbon dioxide is sometimes used as a solvent to enhance the reaction efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetyl-3-methylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Imidazolidinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazolidinones.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-3-methylimidazolidin-2-one has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-acetyl-3-methylimidazolidin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . It can also interact with nucleic acids and proteins, affecting their function and stability . The pathways involved in its mechanism of action include inhibition of enzymatic activity and modulation of protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-3-methylimidazolidin-2-one can be compared with other imidazolidinone derivatives such as:
1-Methylimidazolidin-2-one: Similar in structure but lacks the acetyl group, leading to different reactivity and applications.
1-Acetyl-2-imidazolidinone: Similar but with different substitution patterns, affecting its chemical properties and uses.
2-Imino-1-methylimidazolidin-4-ylidenehydrazinecarbothioamide: A derivative with additional functional groups, used in different research applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
61076-68-4 |
|---|---|
Molekularformel |
C6H10N2O2 |
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
1-acetyl-3-methylimidazolidin-2-one |
InChI |
InChI=1S/C6H10N2O2/c1-5(9)8-4-3-7(2)6(8)10/h3-4H2,1-2H3 |
InChI-Schlüssel |
RXKMZPDGMDDFMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCN(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


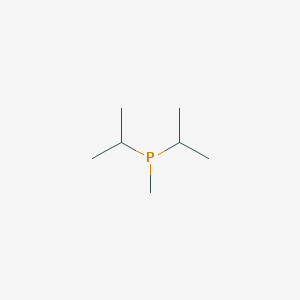
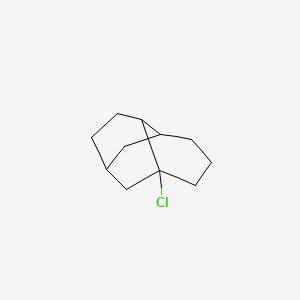



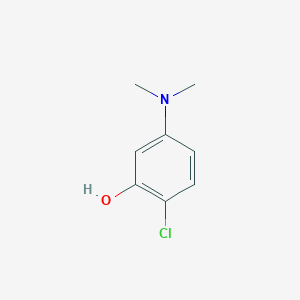
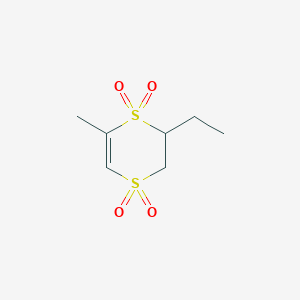
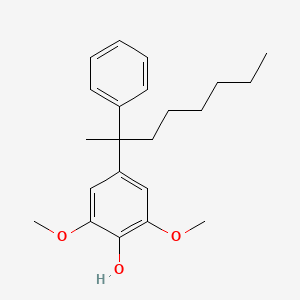
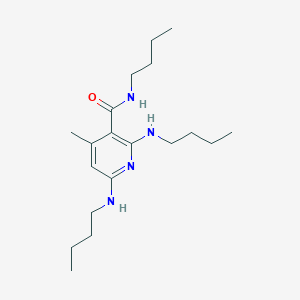

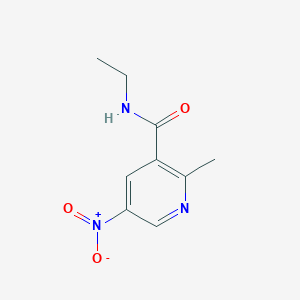

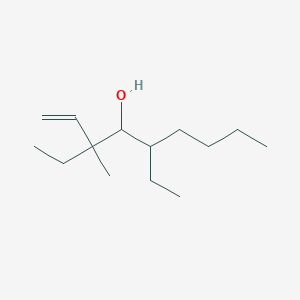
![N-[(3,4-Dimethoxyphenyl)carbamoyl]acetamide](/img/structure/B14599946.png)
